(32-Carbonyl)-RMC-5552

mTORC1 selectivity 4EBP1 reactivation kinase inhibitor profiling

This bi-steric mTOR inhibitor uniquely reactivates 4EBP1, enabling durable suppression of oncogenic translation not achievable with rapalogs or pan-mTOR ATP-competitive agents. Essential for studies requiring precise mTORC1 target engagement, synergistic combination models, and translational research in mTOR-driven diseases like LAM and TSC. Available in high purity for demanding preclinical applications.

Molecular Formula C93H134N10O24
Molecular Weight 1776.1 g/mol
Cat. No. B10828455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(32-Carbonyl)-RMC-5552
Molecular FormulaC93H134N10O24
Molecular Weight1776.1 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C93H134N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73,76-79,84-85,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)/b13-11-,16-12-,60-17-,64-49-/t59-,61-,62-,63-,65-,66+,71+,73+,76-,77+,78+,79-,84-,85+,93-/m1/s1
InChIKeyCHLJLODIXLIFHL-ZDVRXXCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RMC-5552 (Bi-Steric mTORC1 Inhibitor) - Chemical Profile and Procurement Baseline


The compound described by the IUPAC name [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is known as RMC-5552 (CAS 2382768-62-7), with the specified stereoisomer often referred to as (32-Carbonyl)-RMC-5552 (CAS 2382768-55-8) [1]. It is a third-generation bi-steric mTOR inhibitor, featuring a rapamycin-derived macrolide core covalently linked via an 8-unit PEG chain to an ATP-competitive active-site inhibitor based on a pyrazolo[3,4-d]pyrimidine scaffold [2]. The molecular formula is C93H134N10O24 with a molecular weight of 1776.1 g/mol [1].

Why Generic Substitution with Rapalogs or Pan-mTOR Inhibitors is Inadequate for RMC-5552


Generic substitution with first-generation allosteric inhibitors (e.g., rapamycin, everolimus) or second-generation ATP-competitive pan-mTOR inhibitors (e.g., sapanisertib) is not scientifically valid due to profound mechanistic and pharmacological differences. Rapalogs are incomplete mTORC1 inhibitors that potently suppress S6K phosphorylation but fail to durably inhibit 4EBP1, a critical translational repressor of oncogenes like MYC [1]. Conversely, ATP-competitive inhibitors block both mTORC1 and mTORC2, but their clinical utility is constrained by dose-limiting toxicities, including hyperglycemia and immunosuppression, which prevent achieving the target occupancy required for 4EBP1 suppression [2]. RMC-5552's bi-steric design uniquely bridges these limitations by simultaneously engaging both the allosteric (FKBP12-FRB) and orthosteric (ATP) binding sites of mTOR, achieving a pharmacological profile that is not recapitulated by any single class of inhibitor [3].

Quantitative Evidence of RMC-5552's Differentiated Profile for Scientific Procurement


RMC-5552 Achieves 40-Fold mTORC1 Selectivity, Surpassing First- and Second-Generation Inhibitors

RMC-5552 demonstrates a significantly enhanced therapeutic window over mTORC2 compared to earlier-generation inhibitors. While the first-generation rapalog everolimus shows no measurable selectivity for mTORC1 substrates (p4EBP1 IC50 >1000 nM, pAKT IC50 >1000 nM) and the third-generation bi-steric prototype RapaLink-1 exhibits only a 3.9-fold selectivity (p4EBP1 IC50 = 1.7 nM, pAKT IC50 = 6.7 nM), RMC-5552 achieves a 40-fold selectivity for mTORC1 over mTORC2 in cellular assays [1][2]. This is quantified by its potent inhibition of mTORC1 substrates (pS6K IC50 = 0.14 nM, p4EBP1 IC50 = 0.48 nM) while sparing mTORC2-mediated pAKT signaling (IC50 = 19 nM) [1].

mTORC1 selectivity 4EBP1 reactivation kinase inhibitor profiling

RMC-5552 Provides Durable 4EBP1 Suppression, a Key Deficiency of Rapamycin and Rapalogs

A fundamental limitation of first-generation mTORC1 inhibitors is their inability to effectively and durably suppress phosphorylation of 4EBP1, a critical translational repressor. In cellular models of Lymphangioleiomyomatosis (LAM), RMC-5552 completely blocked phosphorylation of both the S6K/S6 axis and the 4E-BP1/eIF4E translation initiation pathways [1]. In contrast, rapamycin only blocked the S6K/S6 axis and had no durable effect on 4E-BP1 phosphorylation [1]. Functionally, rapamycin's inhibition of LAM-associated fibroblast growth was rapidly reversed upon drug washout, whereas RMC-5552-mediated growth inhibition was more durable and sustained [1].

4EBP1 reactivation MYC suppression LAM disease models

RMC-5552 Demonstrates Potent In Vivo Antitumor Activity and Synergy with Immunotherapy, Outperforming Predecessors

In preclinical models, RMC-5552 exhibits robust single-agent antitumor activity. In glioblastoma models, next-generation bi-steric mTORC1-selective inhibitors, including RMC-5552, demonstrated significantly greater antitumor efficacy and overall survival compared to daily sapanisertib, weekly everolimus, and even weekly dosing of the first-generation bi-steric inhibitor RapaLink-1, all evaluated at their respective maximally tolerated doses [1]. Furthermore, RMC-5552 suppresses MYC protein levels and signaling in vivo, leading to tumor regression in human patient-derived xenograft models harboring MYC amplifications [2]. Critically, it reprograms the tumor immune microenvironment, enhances T-cell and NK cell recruitment, and synergizes with anti-PD-1 checkpoint blockade to induce durable tumor regression and immunological memory [2].

in vivo efficacy MYC-driven cancers immunotherapy combination

RMC-5552 Validated in First-in-Human Phase 1 Trial with Clinical Activity at Tolerable Doses

RMC-5552 is the first bi-steric mTORC1-selective inhibitor to enter clinical development. A first-in-human, dose-escalation Phase 1 trial (NCT04774952) evaluated RMC-5552 in 57 patients with advanced solid tumors [1]. The trial established a tolerable safety profile with weekly intravenous dosing and demonstrated clinical activity, including a complete response (CR) in a patient with PI3K/mTOR pathway-altered cancer, whose treatment was ongoing for over 6 months as of the data cut [2]. Clearance of PI3K/mTOR pathway variants in circulating tumor DNA (ctDNA) was observed, providing pharmacodynamic evidence of on-target biological activity [2]. This contrasts with the often dose-limiting toxicities observed with second-generation pan-mTOR inhibitors [3].

clinical validation phase 1 trial pharmacodynamics

RMC-5552 Exhibits High Selectivity Over Off-Target Lipid Kinases, Minimizing Polypharmacology Risks

Beyond mTORC1/mTORC2 selectivity, RMC-5552 demonstrates a clean off-target profile against a panel of related lipid kinases. The compound shows greater than 53-fold selectivity for mTORC1 over other lipid kinases [1]. This level of selectivity is critical for minimizing polypharmacology and ensuring that observed biological effects are primarily driven by mTORC1 inhibition, a feature that distinguishes it from less selective ATP-competitive inhibitors which often target multiple PI3K family members [2].

kinase selectivity off-target profiling lipid kinases

Optimal Research and Industrial Application Scenarios for RMC-5552 Based on Verified Differentiation


Investigating 4EBP1-Dependent Translational Control in Oncology

RMC-5552 is the premier tool compound for studies focused on reactivating 4EBP1, a translational repressor of oncogenes like MYC, CCND1, and MCL1. Its ability to completely and durably suppress 4EBP1 phosphorylation, in stark contrast to rapalogs, makes it essential for dissecting the role of cap-dependent translation in cancer cell growth, survival, and therapy resistance [1]. This is particularly relevant in cancers with PI3K/mTOR pathway mutations where 4EBP1 is a critical tumor suppressor.

Preclinical Development of Combination Therapies for mTORC1-Hyperactive Tumors

The demonstrated in vivo synergy of RMC-5552 with other targeted agents, such as KRASG12C inhibitors and immune checkpoint blockade (anti-PD-1), positions it as a critical component in preclinical combination studies [2][3]. Its selective and well-tolerated profile makes it an ideal partner for rational combination strategies aimed at overcoming adaptive resistance and achieving durable tumor regression in models of NSCLC, glioblastoma, and MYC-driven cancers.

Translational Research in Rare mTORC1-Driven Diseases (e.g., LAM, TSC)

For translational research in diseases like Lymphangioleiomyomatosis (LAM) and Tuberous Sclerosis Complex (TSC), where hyperactive mTORC1 is a primary driver, RMC-5552 offers a superior preclinical model to rapamycin. Its demonstrated ability to more durably inhibit LAM-associated fibroblast growth and eradicate cancer stem-like cells provides a more clinically relevant tool for developing and testing next-generation therapies [4].

Pharmacodynamic Studies of mTORC1 Target Engagement

RMC-5552's high selectivity and well-defined pharmacokinetic/pharmacodynamic (PK/PD) relationship, as evidenced by ctDNA variant clearance in clinical trials, make it an excellent compound for studies requiring precise measurement of mTORC1 target engagement and downstream signaling effects in vivo. Its profile allows for clean interpretation of results without the confounding factors of mTORC2 inhibition or off-target lipid kinase activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (32-Carbonyl)-RMC-5552

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.